molecular formula C27H28O13 B14094544 3-O-Caffeoyl-4-O-sinapoylquinic acid

3-O-Caffeoyl-4-O-sinapoylquinic acid

Cat. No.: B14094544
M. Wt: 560.5 g/mol
InChI Key: BEDSGEULUAVXQH-YGCGHWCOSA-N
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Description

3-O-Caffeoyl-4-O-sinapoylquinic acid is an organic compound with the molecular formula C27H28O13. It is a derivative of quinic acid, esterified with caffeic acid and sinapic acid. This compound is known for its presence in various plants and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification Reaction: Quinic acid is reacted with caffeic acid and sinapic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Solvent Use: Common solvents used in the reaction include methanol, ethanol, or acetone.

    Reaction Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete esterification.

Industrial Production Methods

Industrial production methods for 3-O-Caffeoyl-4-O-sinapoylquinic acid are not well-documented. large-scale synthesis would likely involve optimization of the esterification process to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-O-Caffeoyl-4-O-sinapoylquinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-O-Caffeoyl-4-O-sinapoylquinic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and neuroprotective activities.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-O-Caffeoyl-4-O-sinapoylquinic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

3-O-Caffeoyl-4-O-sinapoylquinic acid can be compared with other similar compounds such as:

    Chlorogenic Acid: Another ester of quinic acid with caffeic acid, known for its antioxidant properties.

    3,4-Dicaffeoylquinic Acid: A derivative with two caffeic acid moieties, exhibiting similar biological activities.

    5-O-Caffeoyl-4-O-sinapoylquinic Acid: A positional isomer with similar chemical properties.

Uniqueness

This compound is unique due to its specific esterification pattern, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C27H28O13

Molecular Weight

560.5 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27+/m1/s1

InChI Key

BEDSGEULUAVXQH-YGCGHWCOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@@H](C[C@](C[C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O

Origin of Product

United States

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